molecular formula C18H22N4O3S B2430933 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 483348-24-9

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

Cat. No.: B2430933
CAS No.: 483348-24-9
M. Wt: 374.46
InChI Key: VZRFDKHBVRRDNT-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (BBBH) is a sulfonamide derivative. It has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da .


Synthesis Analysis

While specific synthesis information for BBBH was not found, a similar compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of BBBH consists of a benzylpiperazine moiety linked to a benzohydrazide group via a sulfonyl bridge .


Physical and Chemical Properties Analysis

BBBH has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da . Additional physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Derivative Formation

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide and related compounds have been synthesized and studied for their potential in forming various derivatives. These derivatives include hydrazones, oxadiazoles, triazole-thiones, and N-benzoyl-N'-alkyl(aryl)sulfonylhydrazines. Such chemical transformations are significant for the development of new compounds with potential biological activities (Osyanin, Purygin, & Belousova, 2005).

Inhibitory Properties and Enzyme Interaction

Some derivatives of benzylpiperazine, which are structurally similar to this compound, have been shown to inhibit human carbonic anhydrases. These compounds exhibit low to medium nanomolar Ki values against certain carbonic anhydrase isoforms, indicating their potential as inhibitors for specific enzymes (Chiaramonte et al., 2018).

Potential in Drug Synthesis and Modifications

Compounds similar to this compound are used in the synthesis of various drugs. For example, derivatives of benzylpiperazine have been synthesized and evaluated for their central nervous system receptor affinity, highlighting their potential in drug development (Beduerftig, Weigl, & Wünsch, 2001).

Enzyme Inhibitory Activities

Research on sulfonamides with structural similarities to this compound has demonstrated their inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase. This suggests the potential application of such compounds in therapeutic contexts, particularly concerning enzyme-targeted treatments (Abbasi et al., 2019).

Biological Screening and DNA Interaction

Benzohydrazide and sulfonohydrazide derivatives, related to this compound, have been synthesized and screened for various biological activities. These activities include antibacterial, antifungal, antioxidant, and cytotoxic effects. Additionally, their interaction with DNA has been studied, showing promising results in different areas of biological research (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Synthesis Methods and Antimicrobial Properties

Research has also been conducted on the synthesis of various sulfonyl derivatives that share structural similarities with this compound. These studies explore novel methods of synthesis and evaluate the resulting compounds for their antimicrobial properties, contributing to the understanding of how such compounds can be utilized in medical and pharmaceutical contexts (Kumar, Prasad, & Chandrashekar, 2013).

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRFDKHBVRRDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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